3-Acetyloxazol-2(3H)-one

Description

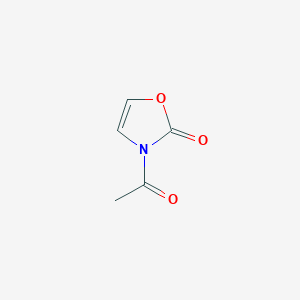

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLDWMUCWLDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349204 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-49-1 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyloxazol 2 3h One and Its Derivatives

Classical and Established Synthetic Routes to Oxazolone (B7731731) Ring Systems

The foundational methods for constructing the oxazolone ring have been established for over a century and continue to be relevant in contemporary organic synthesis. These routes typically involve the cyclization of N-acyl amino acids.

Condensation Reactions and Cyclization Strategies for Oxazolones

The synthesis of oxazolones, also known as azlactones, is fundamentally achieved through the dehydration and cyclization of N-acyl amino acids. sphinxsai.com This cyclodehydration condensation is one of the earliest techniques for producing these heterocyclic compounds. biointerfaceresearch.com A common approach involves reacting an N-acylglycine, such as hippuric acid, with a carbonyl compound in the presence of acetic anhydride (B1165640). biointerfaceresearch.com The acetic anhydride serves as the dehydrating agent, facilitating the ring closure.

Various reagents and conditions have been developed to promote this cyclization. While the combination of acetic anhydride and sodium acetate (B1210297) is traditional, other catalysts and reagents have been employed. biointerfaceresearch.com For instance, potassium carbonate has been used as a catalyst. biointerfaceresearch.com The choice of the acyl group on the glycine (B1666218) precursor can influence the stability and yield of the resulting oxazolone, with N-benzoyl glycines (hippuric acids) often providing the highest yields and most stable products. biointerfaceresearch.com

Alternative methods for cyclization include the use of polyphosphoric acid (PPA) or a sulfur trioxide-dimethylformamide (SO3/DMF) complex, with PPA reported to give better yields, though its application can be limited by the insolubility of some substrates. biointerfaceresearch.com A specific method for the synthesis of 3-acetyloxazol-2(3H)-one involves the elimination of hydrogen chloride from 3-acetyl-5-chlorooxazolidin-2-one at high temperatures, yielding the target compound in 78% yield. thieme-connect.de Furthermore, organoselenyl iodide has been shown to promote the intramolecular nucleophilic cyclization of N-alkynyl ethylcarbamates to produce 4-(organoselenyl) oxazolones regioselectively via a 5-endo-dig cyclization. rsc.org

The Erlenmeyer–Plochl Synthesis and its Contemporary Applications

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, the Erlenmeyer–Plochl synthesis is a cornerstone reaction for preparing oxazolones. biointerfaceresearch.comwikipedia.org The reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and sodium acetate. biointerfaceresearch.comwikipedia.org The process begins with the cyclization of the N-acylglycine to form the oxazolone, which then undergoes a Perkin-type condensation with the carbonyl compound to generate an unsaturated azlactone, often referred to as an Erlenmeyer azlactone. biointerfaceresearch.comwikipedia.org

This reaction remains a versatile and widely used method for accessing 4-alkylidene or 4-arylidene substituted oxazolones. biointerfaceresearch.comnih.gov Contemporary applications have expanded the scope of the reaction by introducing different catalysts and reaction conditions to improve efficiency and yield. For example, the reaction can be carried out using neutral alumina (B75360) and boric acid in a refluxing benzene (B151609) or toluene (B28343) solution. biointerfaceresearch.com The synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, a potent immunomodulator, is a modern example of this reaction, which can be performed without additional solvents by heating the reactants in a boiling water bath. sci-hub.se Variants of the synthesis sometimes employ analogues like hydantoin (B18101) or thiohydantoin as the enolate-forming component. wikipedia.org

Advanced and Stereoselective Synthesis of this compound Derivatives

Modern synthetic chemistry has driven the development of more sophisticated methods for producing oxazolone derivatives, with a focus on controlling stereochemistry and improving efficiency and sustainability.

Asymmetric Synthetic Approaches to Chiral Oxazolones

The synthesis of chiral, optically active oxazolones and their derivatives is of significant interest, particularly for their use as building blocks in the synthesis of non-natural amino acids and pharmaceuticals. acs.orgrsc.org Asymmetric hydrogenation of unsaturated oxazolones has emerged as a powerful strategy. For instance, ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been developed to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. rsc.org Similarly, rhodium-catalyzed asymmetric transfer hydrogenation provides access to a range of chiral 2-oxazolidinones in good yields and high enantiomeric excess. researchgate.net

Organocatalysis offers another robust avenue for asymmetric synthesis. Racemic oxazolones can serve as reagents for the synthesis of chiral quaternary amino acids through diastereo- and enantioselective nucleophilic addition to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. acs.orgnih.gov This method achieves high yields and excellent enantioselectivity. acs.orgnih.gov Another organocatalytic approach is the enantioselective addition of oxazolones to N-tosyl aldimines, promoted by cinchona alkaloid ligands, which affords α,β-diamino acid derivatives with up to 97% ee. nih.gov

| Catalyst/Method | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Ruthenium(II)–NHC complex | 2-Oxazolones | 4-Substituted 2-oxazolidinones | Up to 96% | rsc.org |

| Chiral diamine ruthenium catalyst | 2-Oxazolones | Chiral 2-oxazolidinones | 86% to >99% | researchgate.net |

| Diarylprolinol silyl ethers | Oxazolones + α,β-unsaturated aldehydes | Chiral quaternary amino acids | Very high | acs.orgnih.gov |

| Cinchona alkaloid ligand | Oxazolones + N-tosyl aldimines | α,β-Diamino acid derivatives | Up to 97% | nih.gov |

One-Pot and Multicomponent Reactions for Oxazolone Scaffolds

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single operation, which aligns with the principles of green chemistry by reducing waste and saving time. Several such methods have been developed for oxazolone scaffolds.

A one-pot synthesis combining the Friedel-Crafts reaction and the Robinson-Gabriel cyclodehydration has been reported for producing 2,4,5-trisubstituted oxazoles from an oxazolone template. acs.orgresearchgate.net In this process, an oxazolone reacts with an aromatic nucleophile in the presence of aluminum chloride and a dehydrating agent like trifluoromethanesulfonic acid to yield the highly substituted oxazole (B20620) directly. acs.org

Another notable example is the Vilsmeier reagent-mediated multicomponent reaction. academie-sciences.fracademie-sciences.fr This approach allows for the direct one-pot conversion of carboxylic acids, glycine, and an aldehyde into Erlenmeyer azlactones at room temperature. academie-sciences.fracademie-sciences.fr The Vilsmeier reagent facilitates both the initial N-acylation of glycine and the subsequent cyclodehydration to form the oxazolone, which then condenses with the aldehyde. academie-sciences.fracademie-sciences.fr

| Reaction Type | Key Reagents | Starting Materials | Product | Key Feature | Reference |

| Friedel-Crafts/Robinson-Gabriel | AlCl₃, Trifluoromethanesulfonic acid | Oxazolone template, Aromatic nucleophiles | 2,4,5-Trisubstituted oxazoles | One-pot synthesis of highly substituted oxazoles. | acs.orgresearchgate.net |

| Vilsmeier-mediated MCR | Vilsmeier reagent, Triethylamine | Carboxylic acid, Glycine, Aldehyde | Erlenmeyer azlactones | Direct one-pot conversion at room temperature. | academie-sciences.fracademie-sciences.fr |

| Mechanochemical MCR | Acetic anhydride (drops) | Glycine, Benzoyl chloride, Aromatic aldehyde | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Solvent-free, one-step synthesis via grinding. | d-nb.info |

Sustainable and Green Chemistry Principles in Oxazolone Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of oxazolones. sci-hub.se These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a solvent-free route to azlactones. d-nb.info An efficient one-step mechanochemical process involves grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride to produce 4-arylidene-2-phenyl-5(4H)-oxazolones in excellent yields. d-nb.inforesearchgate.net This method is atom-efficient, simple, and avoids the need for bulk reaction solvents. d-nb.info

Microwave irradiation is another green technique that can significantly accelerate reaction times and improve yields, often under solvent-free conditions. biointerfaceresearch.com For instance, hippuric acid and aryl aldehydes can be irradiated in the presence of acetic anhydride for a few minutes to afford oxazolones in high yield without a catalyst. biointerfaceresearch.com The use of reusable or greener catalysts is also a key aspect of sustainable synthesis. Catalysts such as choline (B1196258) hydroxide (B78521), a biodegradable and recyclable catalyst, have been used for azlactone synthesis. researchgate.net Other examples include the use of fly ash promoted by hydrogen peroxide (HPFA) as a low-cost and reusable catalyst for synthesizing oxazolones under solvent-free conditions. ut.ac.ir

| Green Method | Catalyst/Conditions | Key Advantage | Reference |

| Mechanosynthesis | Grinding, solvent-free | Avoids bulk solvents, high efficiency, simple work-up. | d-nb.info |

| Microwave Irradiation | Microwave heating (2450 MHz) | Rapid reaction times (4-5 mins), high yields, often solvent-free. | biointerfaceresearch.com |

| Greener Catalysts | Choline hydroxide | Biodegradable and recyclable catalyst. | researchgate.net |

| Heterogeneous Catalysis | H₂O₂ promoted fly ash (HPFA) | Low-cost, reusable catalyst, solvent-free conditions. | ut.ac.ir |

| Ionic Liquid Gel | Ionic liquid gel | Heterogeneous catalyst, reusable for multiple cycles. | researchgate.net |

Reactivity and Mechanistic Insights of 3 Acetyloxazol 2 3h One in Organic Transformations

Role as a Versatile Synthetic Building Block

The N-acyl oxazolidinone scaffold is a cornerstone in modern asymmetric synthesis, most famously utilized as "Evans auxiliaries". uwindsor.ca These chiral auxiliaries are instrumental in controlling the stereochemistry of reactions such as aldol (B89426) condensations, alkylations, and acylations. The oxazolidinone unit provides a rigid framework that directs incoming reagents to one face of an enolate, leading to high diastereoselectivity. uwindsor.ca After the desired transformation, the auxiliary can be cleaved to yield the chiral product. publish.csiro.au However, specific examples detailing the use of the achiral 3-Acetyloxazol-2(3H)-one as a versatile building block are not extensively documented in the reviewed scientific literature, which tends to focus on its chiral derivatives.

Fundamental Reactivity Patterns of the Oxazolone (B7731731) Moiety

The reactivity of the this compound is dominated by the properties of the N-acyl oxazolidinone system. The key features include an electrophilic exocyclic acetyl carbonyl group and an endocyclic carbamate (B1207046) carbonyl group. The nitrogen atom is planar, and the exocyclic carbonyl is oriented anti to the ring's N-C(=O) bond. mdpi.com Nucleophilic attack is a predominant reaction theme, which can occur at either carbonyl group and can lead to ring-opening. publish.csiro.au

The oxazolone ring is susceptible to nucleophilic attack and subsequent ring-opening, a reaction that is fundamental to the removal of the auxiliary in synthetic applications. publish.csiro.auresearchgate.net The reaction pathway depends significantly on the nature of the nucleophile.

Strong nucleophiles, particularly those that are highly basic like lithium hydroxide (B78521) (LiOH), tend to attack the endocyclic carbamate carbonyl. publish.csiro.au This leads to the cleavage of the oxazolidinone ring itself. In contrast, nucleophiles like lithium hydroperoxide (LiOOH) or lithium benzyloxide (LiOBn) selectively attack the exocyclic acyl carbonyl, preserving the ring and cleaving the N-acyl bond to release the synthesized chiral molecule. publish.csiro.au This differential reactivity is crucial for the utility of N-acyl oxazolidinones in synthesis.

Kinetic studies on the ring-opening of related oxazolinones in aqueous media have shown that the reaction can proceed via an Sₙ2 or a related associative mechanism. researchgate.net Such reactions are often entropy-controlled, highlighting the significant role of solute-solvent interactions. researchgate.net

| Nucleophile | Primary Site of Attack | Resulting Transformation |

|---|---|---|

| LiOH (Lithium Hydroxide) | Endocyclic Carbamate Carbonyl | Ring-Opening / Auxiliary Cleavage |

| LiOOH (Lithium Hydroperoxide) | Exocyclic Acyl Carbonyl | N-Deacylation / Product Release |

| LiOBn (Lithium Benzyloxide) | Exocyclic Acyl Carbonyl | N-Deacylation / Product Release |

Direct substitution on the heterocyclic ring of an oxazolone is not a common reaction pathway.

Nucleophilic Substitution : Nucleophilic attack on the oxazolone ring typically results in ring cleavage rather than substitution. pharmaguideline.comnih.gov The C2 position is the most electron-deficient and thus the most likely site for initial attack, but this generally initiates ring-opening. pharmaguideline.com

Electrophilic Substitution : Electrophilic substitution reactions on the oxazole (B20620) ring are generally difficult unless there is an activating, electron-releasing substituent present. pharmaguideline.comtandfonline.comchempedia.info The saturated nature of the oxazolidin-2-one ring in this compound makes it even less susceptible to classical electrophilic aromatic substitution-type reactions.

While aromatic oxazoles can participate as dienes in Diels-Alder reactions, there is a lack of specific information in the reviewed literature regarding cycloaddition reactions involving the non-aromatic this compound or its direct derivatives. pharmaguideline.comclockss.org The reactivity profile of this saturated/unsaturated heterocyclic system does not lend itself as readily to common cycloaddition pathways compared to its aromatic counterparts.

Elucidation of Reaction Mechanisms and Key Intermediates in this compound Chemistry

Mechanistic studies, particularly computational density functional theory (DFT) calculations, have provided significant insights into the regioselectivity of nucleophilic cleavage of N-acyl oxazolidinones. The key divergence in the reaction pathways of LiOH and LiOOH has been elucidated. publish.csiro.au

The calculations reveal that both hydroxide and hydroperoxide nucleophiles initially prefer to attack the less sterically hindered endocyclic carbamate carbonyl group to form a tetrahedral intermediate. The fate of this intermediate determines the final product.

With LiOH : The tetrahedral intermediate formed from hydroxide attack has a small energy barrier for decomposition via C-N bond cleavage, leading to the observed ring-opened product. publish.csiro.au

With LiOOH : The corresponding tetrahedral intermediate formed from hydroperoxide attack has a significantly larger decomposition barrier. This high barrier prevents the endocyclic cleavage pathway. Consequently, the reaction reverts, and the alternative, albeit slower, attack at the exocyclic acyl carbonyl becomes the productive pathway, leading to N-deacylation. publish.csiro.au

Applications of 3 Acetyloxazol 2 3h One in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Compound Classes

Oxazolone (B7731731) derivatives are well-established precursors in heterocyclic chemistry due to the reactive nature of the ring system. The acetyl group at the 3-position of 3-Acetyloxazol-2(3H)-one can influence its reactivity, potentially serving as a protecting group or a leaving group in various transformations.

Synthesis of Alpha-Amino Acids and Peptides

While oxazolones, in general, are intermediates in peptide synthesis, the specific utility of this compound in the direct synthesis of alpha-amino acids and peptides is not extensively documented. In principle, the oxazolone ring could be opened by nucleophiles, and the acetyl group could be subsequently removed to reveal a free amine, which is a key feature of amino acids. However, more common methods for amino acid and peptide synthesis typically involve other activated carboxylic acid derivatives.

Formation of Amino Alcohols and Amides

The synthesis of amino alcohols and amides from oxazolone precursors is a plausible transformation. The oxazolone ring is susceptible to nucleophilic attack by amines or hydride reagents.

Amides: Reaction of this compound with a primary or secondary amine could lead to ring-opening to form an N-acylated amino acid derivative, which is a type of amide. Subsequent hydrolysis of the acetyl group would yield the corresponding amino amide.

Amino Alcohols: Reduction of the ester functionality within the oxazolone ring, for instance with a strong hydride reducing agent like lithium aluminum hydride, could potentially yield an amino alcohol after workup.

Derivatization to Related Heterocycles (e.g., Imidazolones, Thiazolones, Triazinones, Pyrimidinones)

The transformation of an oxazolone core into other heterocyclic systems is a known strategy in medicinal chemistry. This often involves ring-opening followed by cyclization with a different reagent.

Imidazolones: Theoretically, reaction of this compound with an amine could lead to an intermediate that, upon dehydration, might cyclize to an imidazolone (B8795221).

Thiazolones: Incorporation of a sulfur source, for example through reaction with a reagent like Lawesson's reagent, could potentially transform the oxazolone into a thiazolone.

Triazinones and Pyrimidinones: The synthesis of these six-membered heterocycles from a five-membered oxazolone precursor would likely involve a more complex multi-step sequence, potentially involving ring-opening to an acyclic intermediate followed by condensation with a suitable three-atom or four-atom component, respectively.

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Agrochemicals

The oxazolone scaffold is present in various biologically active molecules. While the direct application of this compound as a key starting material for specific pharmaceutical intermediates or agrochemicals is not widely reported, its potential lies in its ability to be converted into the diverse heterocyclic systems mentioned above, which are common motifs in drug and agrochemical discovery.

Strategic Application in Natural Product Synthesis

The use of specific oxazolone derivatives in the total synthesis of natural products is documented. However, a strategic application of this compound in this context has not been prominently featured in available literature. Its utility would depend on the specific bond disconnections and synthetic strategy for a given natural product target.

Medicinal Chemistry and Biological Activity of Oxazolone Derivatives: a Focus on 3 Acetyloxazol 2 3h One Relevance

Diverse Pharmacological Profiles of Oxazolone (B7731731) Scaffolds

The oxazolone ring, a five-membered heterocyclic motif, serves as a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities. rsc.orgbiointerfaceresearch.com Derivatives of oxazolone have demonstrated significant potential in various therapeutic areas. biointerfaceresearch.comajrconline.org The versatility of the oxazolone nucleus allows for chemical modifications at different positions, leading to a diverse range of biological effects. biointerfaceresearch.comnih.gov These compounds are recognized for their interactions with various biological targets, which underpins their broad therapeutic potential. nih.govresearchgate.net The inherent physicochemical properties of the oxazolone framework, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its efficacy as a pharmacophore. nih.gov Research has continually highlighted the importance of this scaffold in the development of new therapeutic agents. ajrconline.orgnih.gov

Anti-inflammatory and Analgesic Properties

Oxazolone derivatives are well-documented for their significant anti-inflammatory and analgesic activities. nih.govnih.gov These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govnih.gov Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govnih.gov For instance, certain 4-arylidene-2-(pyridyl-3-yl)-oxazol-5(H)-ones have exhibited potent COX-2 inhibition, with some compounds showing greater potency than the standard drug, celecoxib (B62257). nih.gov The anti-inflammatory and analgesic potential of the oxazolone scaffold is a prominent area of research, with numerous studies demonstrating the efficacy of various derivatives in animal models of inflammation and pain. researchgate.netresearchgate.net

Table 1: Selected Oxazolone Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Type | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Di-phenyloxazolone derivative with a sulfonyl moiety | Anti-inflammatory | High percentage of inhibition (70.14%) and a selectivity index >50 for COX-2. | nih.gov |

| 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one | Anti-inflammatory | Decreased edema by 50.6% compared to aspirin's 41.5%. | nih.gov |

| Benzylidene-oxazolones | Analgesic | Some derivatives showed promising analgesic activity when compared to the standard, pentazocine. | nih.govresearchgate.net |

| Thiadiazole and benzylidene hydrazone derivatives containing an oxazolone ring | Analgesic | Showed excellent analgesic effects, even higher than standard drugs aspirin (B1665792) and morphine. | ajrconline.org |

Broad-Spectrum Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The oxazolone scaffold is a key structural component in a variety of compounds exhibiting broad-spectrum antimicrobial properties. nih.govresearchgate.net These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.netijceronline.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov For example, a series of 5(4H)-oxazolone-based-sulfonamides demonstrated promising antibacterial activity, with some compounds also showing potent antifungal effects against Aspergillus niger and Candida albicans. nih.gov The versatility of the oxazolone ring allows for the synthesis of derivatives with tailored antimicrobial profiles. ijceronline.commedicopublication.com Furthermore, some oxazolone derivatives have been investigated for their antiviral activity, including against HIV. nih.gov

Table 2: Antimicrobial Activity of Selected Oxazolone Derivatives

| Compound Series | Target Organisms | Notable Activity | Reference(s) |

|---|---|---|---|

| 5(4H)-oxazolone-based-sulfonamides (OBS) | Gram-positive and Gram-negative bacteria, Fungi | OBS 9b and 9f showed promising antibacterial activity. OBS 9h was the most potent antifungal agent. | nih.gov |

| (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-ones | Bacteria (Pseudomonas aeruginosa, Staphylococcus Pyogenes, etc.) and Fungi (Candida albicans, Aspergillus fumigatus, etc.) | Compounds with methoxy (B1213986) groups on the benzylidene fragment were highly potent, sometimes more so than ampicillin. | researchgate.net |

| 5(4H)-oxazolone derivatives with furan (B31954) and anthracene (B1667546) moieties | E. coli and Xanthomonas citri | Good antibacterial activity with inhibition zones of 9-12mm. | ajrconline.org |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive), Pichia pastoris (yeast) | Selective activity against Gram-positive bacteria and some antifungal properties. | nih.gov |

Anticancer and Antitumor Potential

Oxazolone derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govijrpr.com Their antitumor activity is often linked to their ability to inhibit critical cellular processes such as cell proliferation and microtubule assembly. nih.govmdpi.com Some oxazolone-containing compounds, like the staurosporine (B1682477) analog ZHD-0501, have been shown to strongly inhibit the proliferation of various human and murine cancer cell lines. nih.gov The anticancer potential of this scaffold is further highlighted by the development of derivatives that can induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com The structural versatility of the oxazolone ring allows for the design of compounds that can target specific pathways involved in cancer progression. ijrpr.comjapsonline.com

Antidiabetic Properties and Metabolic Regulation

Several studies have highlighted the potential of oxazolone derivatives in the management of diabetes mellitus. researchgate.netias.ac.in These compounds have been shown to exhibit significant antidiabetic activity in animal models, primarily by lowering blood glucose levels. researchgate.netias.ac.inresearchgate.net The mechanism of action for their antidiabetic effects may involve the modulation of metabolic pathways and improvement of insulin (B600854) sensitivity. nih.govsemanticscholar.org For instance, a series of 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives demonstrated considerable hypoglycemic efficacy in streptozotocin-induced diabetic rats, with some compounds showing activity comparable to the standard drug rosiglitazone. ias.ac.inresearchgate.net

Other Significant Biological Activities

Beyond the aforementioned properties, the oxazolone scaffold is associated with a diverse range of other biological activities. These include anti-HIV, anticonvulsant, sedative, antiangiogenic, immunomodulatory, and tyrosinase inhibitory effects. biointerfaceresearch.comnih.gov The wide spectrum of activities underscores the importance of the oxazolone nucleus as a versatile pharmacophore in drug discovery. biointerfaceresearch.comajrconline.org For example, certain oxazolone derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting their potential application in treating hyperpigmentation disorders. nih.gov The immunomodulatory effects of some oxazolones have also been noted, indicating their potential use in conditions involving the immune system. nih.gov

Molecular Mechanisms of Action and Specific Target Interactions

The diverse pharmacological effects of oxazolone derivatives are a result of their interaction with a variety of molecular targets. In the context of their anti-inflammatory action, a primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. nih.govqu.edu.qa Molecular docking studies have shown that the oxazolone scaffold can fit into the active sites of both COX-1 and COX-2, with some derivatives showing a preference for COX-2 due to specific interactions with amino acid residues in the enzyme's active site. nih.gov

In terms of their anticancer activity, some oxazolone derivatives have been found to target tubulin, a key protein involved in microtubule formation and cell division. nih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

The antimicrobial action of oxazolone derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. nih.gov For instance, some 5(4H)-oxazolone-based-sulfonamides are thought to exert their anti-virulence effects by blocking quorum sensing, a bacterial communication system that regulates virulence factor production. nih.gov

The tyrosinase inhibitory activity of certain oxazolone derivatives is due to their ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. nih.gov The specific substitutions on the oxazolone ring play a crucial role in determining the potency and selectivity of these interactions. biointerfaceresearch.comnih.gov

Interaction with Enzymes and Receptors

Oxazolone derivatives have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their biological functions.

Cyclooxygenases (COX) and Lipoxygenases (LOX): A significant area of research for oxazolone derivatives has been in the development of anti-inflammatory agents through the inhibition of COX and LOX enzymes. nih.gov These enzymes are crucial in the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. impactfactor.org

Several studies have synthesized and evaluated diaryloxazolone and imidazolone (B8795221) (derived from oxazolone) compounds as selective COX-2 inhibitors. nih.govias.ac.in Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 isoform. nih.gov One study reported an oxazolone derivative with a COX-2 IC50 value of 0.019 μM, which was more potent than the standard drug celecoxib (COX-2 IC50 = 0.05 μM). nih.gov The anti-inflammatory activity of these compounds is mediated by inhibiting the conversion of arachidonic acid into pro-inflammatory prostanoids. nih.gov

In addition to COX inhibition, some oxazolone derivatives have demonstrated potent lipoxygenase (LOX) inhibition, which is another key enzyme in the arachidonic acid cascade responsible for producing inflammatory leukotrienes. nih.govmdpi.com

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Oxazolone Derivatives

| Compound Type | Target | Reported Activity | Reference |

|---|---|---|---|

| Di-phenyloxazolone with sulfonyl moiety | COX-2 | High inhibition (70.14%) with selectivity index >50 | nih.gov |

| Oxazolone derivative II | COX-2 | IC50 = 0.019 μM (more potent than celecoxib) | nih.gov |

| p-Methoxyphenyl imidazolone (from oxazolone) | COX-2 | Exhibited best anti-inflammatory activity with a good selectivity index | nih.gov |

| 3,4-Diaryloxazolones | COX-2 | Showed good selectivity for COX-2 over COX-1 in docking studies | ias.ac.in |

HIV-1 Enzymes: The oxazolone scaffold has been incorporated into molecules with anti-HIV properties. biointerfaceresearch.comresearchgate.net While HIV-1 protease is a major drug target, research into oxazolone-based compounds has often pointed towards different mechanisms. For instance, a novel tetrahydroindazolylbenzamide derivative, synthesized using oxazolone chemistry, was found to inhibit HIV proliferation (EC50 of 2.77 μM). nih.gov Further investigation revealed that this compound acts as a late reverse transcription inhibitor, blocking viral replication before the integration of viral DNA into the host cell's genome, rather than inhibiting the viral protease or integrase enzymes. nih.gov Other studies have also identified oxazole (B20620) derivatives that inhibit HIV-1 reverse transcriptase. researchgate.netresearchgate.net

Serotonin Receptors: The interaction of oxazolone derivatives with neurotransmitter receptors is another area of interest. The benzoxazolone ring, a related bicyclic structure, has been identified as a "privileged scaffold" that can yield high-affinity ligands for various receptors, including serotoninergic (5-HT1A and 5-HT2A) receptors. nih.gov While direct studies on simple monocyclic oxazolones like 3-Acetyloxazol-2(3H)-one are less common, the established activity of related structures suggests the potential for this scaffold to be explored for central nervous system targets. nih.govresearchgate.net

PI3K-γ: The phosphatidylinositol 3-kinase (PI3K) family, particularly the gamma (γ) isoform, is a key player in inflammatory and immune cell signaling. While various heterocyclic compounds, such as imidazo[4,5-c]quinolines, have been developed as potent PI3K inhibitors, there is currently limited specific research detailing the direct and potent inhibition of PI3K-γ by derivatives of the this compound core structure in the available literature. nih.gov

Modulation of Key Biological Pathways and Signaling Cascades

By interacting with the aforementioned enzymes and receptors, oxazolone derivatives can modulate critical biological pathways.

Inflammatory Pathways: The most prominent activity is the modulation of inflammatory cascades. By inhibiting COX-1 and COX-2, oxazolone derivatives block the synthesis of prostaglandins, which are key signaling molecules involved in pain, fever, and inflammation. nih.govqu.edu.qa Similarly, by inhibiting LOX, they can reduce the production of leukotrienes, which are involved in various inflammatory and allergic responses. nih.gov This dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.

Viral Replication Pathways: In the context of HIV, oxazolone-derived compounds have been shown to interfere with the viral life cycle. nih.gov Specifically, by inhibiting the reverse transcriptase enzyme, they prevent the conversion of the viral RNA genome into DNA, a critical step for the virus to integrate into the host genome and replicate. nih.govresearchgate.net Some compounds may also target host factors necessary for viral gene expression, representing an alternative antiviral strategy. scispace.com

Structure-Activity Relationship (SAR) Studies of Oxazolone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For oxazolone derivatives, SAR studies have provided valuable insights across different biological targets.

A key finding is that the biological activity of oxazolones is highly dependent on the nature and position of substituents on the heterocyclic ring, particularly at the C-2 and C-4 positions. biointerfaceresearch.comresearchgate.net

For Anti-inflammatory (COX-inhibitory) Activity: In a series of imidazolones derived from oxazolones, the presence of a pyrrolidine (B122466) ring was found to be preferable for activity. nih.gov For diaryloxazolones, the presence of a sulfonyl or sulfonamide group on one of the aryl rings is often a key feature for achieving selective COX-2 inhibition, as this group can interact with specific amino acid residues in the COX-2 active site. nih.govias.ac.in

For Anti-HIV Activity: In the case of the tetrahydroindazolylbenzamide derivative, the primary benzamide (B126) moiety at the N1-position of the attached pyrazole (B372694) ring was found to be pivotal for antiviral activity. The corresponding benzonitrile (B105546) and carboxylic acid derivatives were devoid of this activity, highlighting the importance of this specific functional group for the compound's mechanism of action as a late reverse transcription inhibitor. nih.gov

For Tyrosinase Inhibitory Activity: A study on oxazolone derivatives as tyrosinase inhibitors revealed that substitutions at both the C-2 and C-4 positions play a vital role. The most active compound featured a cinnamoyl residue at the C-4 position and a methyl group at C-2. An extension of conjugation via a double bond at C-4 and a phenyl ring at C-2 was found to be pivotal for high activity. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Oxazolone Derivatives

| Biological Activity | Key Structural Features and Substituent Effects | Reference |

|---|---|---|

| Anti-inflammatory (COX-2 Inhibition) | - A sulfonyl/sulfonamide moiety on an aryl substituent is crucial for COX-2 selectivity.

| nih.govias.ac.in |

| Anti-HIV (Reverse Transcriptase Inhibition) | - A primary benzamide group was essential for the activity of a specific tetrahydroindazolylbenzamide series. | nih.gov |

| Tyrosinase Inhibition | - Substitutions at C-2 and C-4 are critical.

| researchgate.net |

Rational Drug Design and Lead Optimization Strategies Incorporating the Oxazolone Moiety

The oxazolone scaffold serves as a valuable starting point for rational drug design and lead optimization. Its synthetic tractability and established biological relevance make it an attractive core for developing novel therapeutic agents.

Computational methods, particularly molecular docking, are integral to the modern drug discovery process involving oxazolone derivatives. ekb.eg Docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme, helping to elucidate the molecular basis of its activity. ias.ac.inekb.eg

These studies have been widely applied to oxazolone-based COX inhibitors. nih.govias.ac.in Docking simulations of 3,4-diaryloxazolones into the active sites of COX-1 and COX-2 have helped explain their selectivity. These studies show that the sulfonyl group of the ligands forms key hydrogen bonds with residues like His90, Arg513, and Ser530 within the COX-2 active site, an interaction that is less favorable in the narrower COX-1 active site. ias.ac.in For one highly active imidazolone derivative, docking revealed an additional alkyl interaction with a side pocket residue (His75) of COX-2, which was credited for its enhanced anti-inflammatory activity and selectivity. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies with Oxazolone Derivatives

| Target Enzyme | Oxazolone Derivative Class | Key Findings from Docking | Reference |

|---|---|---|---|

| COX-2 | 3,4-Diaryloxazolones | Sulfonyl group forms H-bonds with His90, Arg513, Ser530, explaining COX-2 selectivity. | ias.ac.in |

| COX-2 | p-Methoxyphenyl imidazolone | Additional alkyl interaction with side pocket residue His75 contributed to high activity. | nih.govnih.gov |

| COX-1 and COX-2 | Novel Oxazole Derivatives | Identified compounds with strong binding affinities (-9.0 to -10.3 kcal/mol) through H-bond and pi-stacking interactions. | ekb.eg |

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization to improve potency, selectivity, or pharmacokinetic profiles. nih.gov The oxazolone ring and its fused analogs, like benzoxazolone, have been recognized as effective bioisosteres.

The 2(3H)-benzoxazolone heterocycle is considered a "privileged scaffold" in part because it can act as a bioisosteric replacement for a phenol (B47542) or catechol moiety. nih.govresearchgate.net This is due to their similar pKa values, electronic charge distribution, and chemical reactivity, but the benzoxazolone offers greater metabolic stability. researchgate.net This strategy has been successfully employed in designing ligands for various CNS receptors.

More directly, the substituted-oxazolone ring system itself has been explored as a potential bioisosteric replacement for the benzoxazolone (BOA) system in the design of acid ceramidase inhibitors. acs.org Researchers hypothesized that replacing the planar, bicyclic BOA system with a monocyclic, substituted oxazolone ring could disrupt planarity and vary the nature of the leaving group at the reactive site, potentially leading to optimized molecules with improved drug-like properties. This work confirmed that both 4- and 5-substituted oxazolone carboxamides were promising scaffolds, validating the oxazolone ring as a viable bioisostere in this context. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyloxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 3-Acetyloxazol-2(3H)-one is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure. The molecule contains two distinct sets of protons: the vinyl protons on the oxazole (B20620) ring and the methyl protons of the acetyl group.

Vinyl Protons (H-4 and H-5): The two protons on the C=C double bond of the oxazolone (B7731731) ring would appear in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm. Their exact chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. These protons would exhibit coupling to each other, resulting in a pair of doublets.

Methyl Protons (CH₃): The three equivalent protons of the acetyl group would give rise to a single, sharp singlet in the upfield region of the spectrum, likely around 2.0-2.5 ppm. This is a characteristic region for methyl groups attached to a carbonyl carbon.

A theoretical ¹H NMR data table is presented below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Vinyl (C=CH-N) | ~6.0-7.5 | Doublet |

| Vinyl (C=CH-O) | ~6.0-7.5 | Doublet |

| Acetyl (CH₃) | ~2.0-2.5 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbons: The molecule possesses two carbonyl carbons: the one in the acetyl group and the one in the oxazolone ring. These would be the most deshielded carbons, appearing far downfield in the spectrum, typically in the range of 160-180 ppm.

Vinyl Carbons (C-4 and C-5): The two sp²-hybridized carbons of the double bond within the ring would resonate in the intermediate region, generally between 110 and 140 ppm.

Methyl Carbon (CH₃): The sp³-hybridized carbon of the acetyl methyl group would be the most shielded, appearing far upfield, typically between 20 and 30 ppm.

A theoretical ¹³C NMR data table is presented below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ring Carbonyl (C=O) | ~160-180 |

| Acetyl Carbonyl (C=O) | ~160-180 |

| Vinyl (C-4) | ~110-140 |

| Vinyl (C-5) | ~110-140 |

| Acetyl (CH₃) | ~20-30 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by strong absorptions corresponding to its carbonyl groups and the carbon-carbon double bond.

C=O Stretching: The two carbonyl groups (one amide, one anhydride-like) would produce very strong and distinct absorption bands in the region of 1700-1850 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment; the ring carbonyl is part of a cyclic urethane system, while the acetyl carbonyl is part of an imide functionality. One would expect a strong band for the ring C=O around 1780 cm⁻¹ and another for the acetyl C=O around 1720 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the oxazole ring would typically appear in the 1600-1680 cm⁻¹ region.

C-O Stretching: The C-O single bonds within the ring and associated with the carbonyl groups would show strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.

A theoretical IR absorption data table is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Ring C=O Stretch | ~1780 | Strong |

| Acetyl C=O Stretch | ~1720 | Strong |

| C=C Stretch | ~1600-1680 | Medium |

| C-O Stretch | ~1000-1300 | Strong |

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (molecular formula C₅H₅NO₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway would be the loss of a ketene molecule (CH₂=C=O) from the acetyl group, which is a common fragmentation for N-acetyl compounds. Another likely fragmentation would involve the cleavage of the oxazolone ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. The crystal structure of this compound has been determined, providing unambiguous data on bond lengths, bond angles, and molecular conformation. mdpi.com

The analysis reveals that the nitrogen atom of the imide is planar. The exocyclic acetyl C=O bond is oriented anti to the N–C(=O) bond within the ring. mdpi.com The introduction of the C=C double bond in the ring, when compared to its saturated analogue 3-acetyloxazolidin-2-one, leads to expected shortening of the C(4)–C(5) bond. mdpi.com More notably, the O(1)–C(5) and N(3)–C(4) bonds are also shorter, which suggests significant delocalization of electrons characteristic of enol ether and enamine systems. mdpi.com In the solid state, the molecules exhibit negligible intermolecular interactions. mdpi.com

Selected geometric parameters from the X-ray structure determination are provided below. mdpi.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| O(1)-C(2) | 1.381 |

| O(1)-C(5) | 1.373 |

| N(3)-C(2) | 1.378 |

| N(3)-C(4) | 1.387 |

| N(3)-C(6) | 1.401 |

| C(4)-C(5) | 1.319 |

| C(6)-O(7) | 1.202 |

| Bond Angles | |

| C(5)-O(1)-C(2) | 106.9 |

| C(2)-N(3)-C(4) | 110.1 |

| C(5)-C(4)-N(3) | 107.0 |

| C(4)-C(5)-O(1) | 108.7 |

| O(1)-C(2)-N(3) | 107.2 |

Theoretical and Computational Chemistry Studies on 3 Acetyloxazol 2 3h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of electronic structure and the prediction of chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. researchgate.net

For oxazolidinone derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict vibrational frequencies. nih.govnih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state. For 3-Acetyloxazol-2(3H)-one, such studies confirm the planarity of the nitrogen atom within the imide functional group, a key feature influencing its chemical behavior. mdpi.com The optimized geometry from these calculations serves as the foundation for further analysis of the molecule's electronic properties and reactivity. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. dergipark.org.trresearchgate.net

For oxazolidinone analogues, DFT calculations show that the HOMO is typically localized on the oxazolidinone ring, particularly around the nitrogen and oxygen atoms, while the LUMO is often distributed over the carbonyl groups. researchgate.net This distribution indicates that the ring nitrogen can act as an electron donor, while the carbonyl carbons are susceptible to nucleophilic attack.

| Property | Calculated Value (eV) for an Oxazolidinone Analogue researchgate.net |

| EHOMO | -7.01 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 5.43 |

| Note: Values are representative for a substituted oxazolidinone derivative and calculated using DFT at the B3LYP level. Actual values for this compound may vary. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.orgmdpi.com It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net In MEP maps of N-acyloxazolidinones, the most negative potential is localized around the carbonyl oxygen atoms, highlighting them as the primary sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net Conversely, positive potential is often found around the hydrogen atoms, which can engage in interactions with nucleophiles. mdpi.com This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net

This compound and its derivatives can exist in different spatial arrangements, or conformations, due to rotation around single bonds, particularly the N-C bond of the acetyl group. The two most significant planar conformations are typically referred to as syn and anti, depending on the relative orientation of the exocyclic and endocyclic carbonyl groups.

Computational studies, often involving scanning the potential energy surface by systematically rotating the relevant dihedral angle, can determine the relative energies of these conformers and the energy barriers to their interconversion. mdpi.com For N-acyloxazolidinones, calculations and experimental X-ray crystallography data for this compound itself show that the conformation where the exocyclic carbonyl is oriented anti to the ring's N–C(=O) bond is generally the most stable. mdpi.com This preference is attributed to minimizing steric hindrance and dipole-dipole repulsion between the two carbonyl groups. Understanding the conformational landscape and the energetic profiles is vital for explaining the stereoselectivity of reactions where these compounds are used as chiral auxiliaries. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvated environment. mdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the study of conformational flexibility and interactions with other molecules, such as proteins or nucleic acids. rsc.org

For analogues of this compound that possess biological activity, such as the oxazolidinone antibiotics, MD simulations are invaluable. nih.gov These simulations can model the binding of the oxazolidinone drug to its target, the bacterial ribosome. By simulating the ligand-target complex over nanoseconds or longer, researchers can assess the stability of the binding pose, identify key hydrogen bonds and hydrophobic interactions, and understand how the ligand induces conformational changes in the target protein. researchgate.net This information is critical for rational drug design and for understanding the mechanisms of drug action and resistance. mdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, with a major application being the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com

For oxazolidinone antibacterial agents, numerous QSAR studies have been conducted to identify the key molecular features responsible for their potency. tandfonline.comnih.govresearchgate.net These models are built using a "training set" of molecules with known antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC). nih.gov For each molecule, a set of numerical descriptors is calculated, which can include constitutional, topological, quantum chemical, steric, and electrostatic properties. tandfonline.com Techniques like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN) are then used to create a model that correlates these descriptors with activity. tandfonline.comtandfonline.com

| QSAR Model Type | Key Descriptors | Correlation (r²) | Predictive Power (q²) | Reference |

| CoMFA | Steric and Electrostatic Fields | 0.975 | 0.523 | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 0.940 | 0.557 | nih.gov |

| Note: CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods. The statistical parameters r² (correlation coefficient) and q² (cross-validated correlation coefficient) indicate the model's goodness-of-fit and predictive ability, respectively. |

The resulting QSAR models can predict the activity of new, unsynthesized oxazolidinone analogues, thereby guiding medicinal chemistry efforts toward more potent compounds. nih.gov

Computational Modeling of Reaction Pathways and Transition States

N-acyloxazolidinones, including this compound, are widely used in organic synthesis, particularly as chiral auxiliaries in stereoselective reactions like aldol (B89426) additions. nih.gov Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions. mit.edu

By modeling the reaction pathway, researchers can calculate the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determines the reaction rate and stereochemical outcome. DFT calculations are frequently used to locate and characterize the geometry and energy of transition states. mit.edu For example, in a boron-mediated aldol reaction involving an N-acyloxazolidinone, computational modeling can help explain why one diastereomer is formed preferentially over another by comparing the energies of the competing transition states. This analysis provides a deep, molecular-level understanding of the factors controlling stereoselectivity, which is essential for designing new and more efficient synthetic methods. nih.gov

Emerging Research Frontiers and Future Directions in 3 Acetyloxazol 2 3h One Chemistry

Integration with Automated and Flow Chemistry Methodologies

The synthesis of complex molecules, including derivatives of 3-acetyloxazol-2(3H)-one, is increasingly benefiting from the adoption of automated and flow chemistry techniques. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. europa.eu

Flow chemistry, where reagents are pumped through a reactor for a controlled residence time, is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise temperature and pressure control. europa.eunih.gov This technology minimizes the accumulation of unstable intermediates, thereby improving the safety profile of the synthesis. nih.gov The pharmaceutical industry, in particular, has embraced flow chemistry for drug discovery and manufacturing to increase the number of synthesized compounds and accelerate the evaluation of biological activity. europa.eu

While specific literature on the flow synthesis of this compound is still emerging, the principles have been successfully applied to a wide range of other heterocyclic compounds. For instance, robust and versatile protocols for the synthesis of 1,2,3-triazoles and imidazo[1,2-a] heterocycles have been established under continuous flow conditions. nih.govnih.gov These processes often utilize heterogeneous catalysts packed into columns, allowing for easy separation and catalyst recycling. nih.gov The development of multistep continuous flow processes without the isolation of intermediates represents a significant advancement, streamlining complex synthetic sequences. nih.gov Such automated systems can lead to gram-scale production in a safe and straightforward manner, highlighting the potential for industrial application. nih.gov

Table 1: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Benefit | Relevance to Oxazolone (B7731731) Chemistry |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. nih.gov | Synthesis of oxazolones can involve reactive intermediates; flow chemistry mitigates these risks. |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and mixing. europa.eu | Leads to improved selectivity and yield in oxazolone functionalization reactions. |

| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor size. nih.gov | Facilitates the transition from laboratory-scale synthesis to industrial production of oxazolone-based compounds. |

| Automation | Fully automated systems allow for high-throughput screening and library synthesis. nih.gov | Accelerates the discovery of new oxazolone derivatives with desired properties. |

The integration of these advanced synthetic technologies is poised to revolutionize the synthesis of oxazolone derivatives, making them more accessible for research and commercial applications.

Development of Novel Catalytic Systems for Oxazolone Functionalization

Bimetallic synergistic catalysis has emerged as a powerful strategy. acs.orgacs.org For example, a combination of gold and palladium catalysts has been investigated for oxazolone synthesis from N-alkynyl carbamates. acs.orgacs.org Detailed mechanistic studies using Density Functional Theory (DFT) calculations have revealed that the reaction proceeds through a [Au]-catalyzed cycloisomerization followed by a [Pd(0)]-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org Understanding these mechanisms allows for the rational design of more efficient bimetallic catalysts. acs.org

In addition to precious metal catalysts, more abundant and cost-effective alternatives are being explored. Simple inorganic bases like potassium phosphate (B84403) (K3PO4) have been shown to be highly effective catalysts for the synthesis of certain oxazolone derivatives, with yields reaching up to 96% under optimized conditions. wisdomlib.org Copper catalysts have also been employed for the cross-dehydrogenative coupling and dimerization of oxazolone derivatives, providing a convenient route to non-proteinogenic amino acids with quaternary centers. vnu.edu.vn

Furthermore, the field of organocatalysis is making significant contributions. Short peptides, for instance, have been developed to catalyze the dynamic kinetic resolution of racemic oxazolones, yielding enantiomerically enriched α-amino acid derivatives with high levels of stereocontrol. nih.gov This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals.

Table 2: Examples of Novel Catalytic Systems in Oxazolone Chemistry

| Catalyst System | Reaction Type | Key Advantages | Reference(s) |

| Au/Pd Bimetallic | Synthesis from N-alkynyl carbamates | High efficiency through synergistic catalysis. acs.orgacs.org | acs.orgacs.org |

| Potassium Phosphate (K3PO4) | Condensation reactions | High yields, mild conditions, cost-effective. wisdomlib.org | wisdomlib.org |

| Copper(II) Acetate (B1210297) | Dimerization (Cross-Dehydrogenative Coupling) | Inexpensive catalyst, forms Csp3-Csp3 bonds. vnu.edu.vn | vnu.edu.vn |

| Tetrapeptides | Dynamic Kinetic Resolution | High enantio-induction, access to chiral amino acids. nih.gov | nih.gov |

These advancements in catalysis are expanding the synthetic toolbox available to chemists, enabling the creation of a wider diversity of complex oxazolone structures with tailored properties.

Applications in Materials Science and Nanotechnology

The unique chemical and photophysical properties of the oxazolone core have made its derivatives attractive candidates for applications in materials science and nanotechnology.

Oxazolone moieties are being incorporated into polymer structures to create advanced functional materials. Copolymers containing oxazolone chromophores have been investigated for their use as nonlinear optical (NLO) materials, which are crucial for applications in photonics and electronics. nih.gov Films made from these polymers can exhibit higher NLO effects than the corresponding small-molecule oxazolone derivatives, offering promise for practical device applications. nih.gov

Additionally, oxazolone derivatives can act as efficient photoinitiating systems for radical polymerization under visible light. nih.gov When combined with a co-initiator like a borate (B1201080) salt, these dyes can absorb light from sources such as diode pulse solid-state lasers and initiate the polymerization of acrylate (B77674) monomers. nih.gov The efficiency of this process can be tuned by modifying the structure of the oxazolone sensitizer. nih.gov The synthesis of polymers can also be facilitated by solid-phase techniques, where oxazolone-related structures are built on a polymer support. nih.gov

Certain oxazolone derivatives exhibit remarkable optical properties, positioning them as multifunctional materials for optoelectronic systems. nih.govacs.org A low-molecular-weight oxazolone derivative possessing a stilbene (B7821643) group and the oxazolone heteroatomic ring has been shown to function as a light amplifier, a generator of higher harmonics of light, and an electromagnetic wave modulator. nih.govacs.org Its optical gain profile indicates it can be a highly effective laser dye. acs.org

The design of these molecules is often inspired by the chromophore of green fluorescent proteins, with the oxazolone ring acting as an electron-withdrawing component. nih.govacs.org These compounds have found applications in sensing and biosensing, for example, in the detection of Fe³⁺ ions. nih.govacs.org The photophysical properties of these derivatives, combined with their significant third-order nonlinear optical response, make them comprehensive organic-based hybrid materials for controlling optical signals in real time. nih.govacs.orgresearchgate.net

Deeper Exploration of Biological Targets and Polypharmacology of Oxazolone Compounds

The oxazolone scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. biointerfaceresearch.comresearchgate.netejbps.com These include antimicrobial, anti-inflammatory, anticancer, anti-HIV, antidiabetic, and anticonvulsant properties. biointerfaceresearch.comjddtonline.info This broad range of activities suggests that oxazolone-based compounds may interact with multiple biological targets, a concept known as polypharmacology.

Recent research has focused on elucidating the specific molecular targets and mechanisms of action. For example, novel oxazolone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory and analgesic effects. nih.gov Molecular docking studies of these compounds have shown specific interactions with the COX-2 active site, providing a rationale for their observed activity and selectivity over the COX-1 isoform. nih.gov The ability to target specific enzymes like COX-2 while potentially modulating other pathways opens up possibilities for developing drugs with improved efficacy and side-effect profiles.

The diverse biological activities reported for this class of compounds underscore the need for further systematic investigation to identify their full range of molecular targets. Understanding the polypharmacology of oxazolone derivatives could lead to the repurposing of existing compounds or the design of new agents that modulate multiple targets for the treatment of complex diseases like cancer or inflammatory disorders.

Design and Development of Prodrugs and Targeted Delivery Systems for Oxazolone-Based Therapeutics

Despite the promising biological activities of many oxazolone compounds, their therapeutic potential can be limited by poor physicochemical properties, such as low aqueous solubility or an inability to reach the target site of action. To overcome these hurdles, researchers are designing prodrugs and targeted drug delivery systems. unisi.it

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. nih.gov This strategy can be used to improve solubility, permeability, and pharmacokinetic profiles. unisi.it Various prodrug approaches, such as the use of O-alkyl-carbamates, phosphonoamidates, or cycloSal and lipid-based moieties, are being explored for different classes of therapeutics and could be applied to oxazolone-based drugs to enhance their efficacy. unisi.itnih.gov For instance, hypoxia-activated prodrugs, which release the active drug specifically in the low-oxygen environment of solid tumors, represent a sophisticated targeted approach. mdpi.com

Targeted delivery systems aim to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic side effects. mdpi.comnih.gov Nanotechnology-based systems, including lipid-based nanoparticles, liposomes, and polymer-based nanostructures, are versatile platforms for targeted drug delivery. mdpi.comnih.gov These nanocarriers can be engineered to release their payload in response to specific physiological cues at the disease site, such as changes in pH or the presence of certain enzymes. nih.govresearchgate.net For inflammatory conditions like ulcerative colitis, where oxazolone itself is used to induce experimental models, targeted delivery systems can be designed to release anti-inflammatory oxazolone derivatives specifically at the inflamed colon tissue. nih.govnih.gov

The combination of rational prodrug design and advanced targeted delivery systems holds immense promise for translating the biological potential of oxazolone compounds into effective and safe clinical therapies.

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyloxazol-2(3H)-one, and what critical reaction parameters influence yield and purity?

The synthesis of this compound derivatives typically involves acetylation of oxazolone precursors or cyclocondensation reactions. For example, benzoxazolone analogs are synthesized via multi-step protocols, including the introduction of triazole or thiadiazole moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Critical parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustments to stabilize intermediates, and the use of catalysts like palladium or copper to enhance regioselectivity . Solvent choice (e.g., DMF or THF) and reaction time are also pivotal for minimizing side products.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and acetyl group integration .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N–H) stretches .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 3-acetyloxazolidin-2-one derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What are the documented biological activities of structurally related benzoxazol-2(3H)-one derivatives, and how can these inform research on this compound?

Benzoxazolone analogs exhibit antibacterial, antifungal, and enzyme-inhibitory activities. For instance, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives show potent activity against Staphylococcus aureus and Candida albicans . Triazole-functionalized variants demonstrate carbonic anhydrase-II inhibition, suggesting potential for 3-acetyl derivatives in targeting metalloenzymes . Structure-activity relationship (SAR) studies emphasize the role of electron-withdrawing groups (e.g., acetyl) in enhancing bioactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity and minimize side reactions?

Optimization strategies include:

- Catalyst Screening : Copper or palladium catalysts enhance regioselectivity in cycloaddition steps .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

- pH Control : Maintaining mildly acidic conditions (pH 5–6) prevents undesired ring cleavage observed in benzoxazolone derivatives under basic conditions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts) for this compound derivatives?

Discrepancies often arise from tautomerism or solvent effects. To address this:

- Cross-Validation : Compare experimental NMR data with X-ray crystallography results to confirm tautomeric forms .

- Computational Refinement : Density Functional Theory (DFT) calculations with solvent models (e.g., PCM) improve alignment between predicted and observed shifts .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that may obscure spectral interpretations .

Q. How does the introduction of acetyl groups at the 3-position influence the electronic configuration and reactivity of the oxazol-2(3H)-one core?

The acetyl group acts as an electron-withdrawing substituent, polarizing the oxazolone ring and increasing electrophilicity at the 2-position. This enhances susceptibility to nucleophilic attack, as seen in reactions with amines or thiols to form Schiff bases or thioesters . Computational studies (e.g., NBO analysis) reveal reduced electron density at the carbonyl oxygen, which may correlate with enhanced bioactivity in antimicrobial assays .

Methodological Considerations

- Data Contradiction Analysis : When spectral data conflicts with computational models, prioritize crystallographic validation .

- Experimental Design : Use fractional factorial designs to screen critical variables (temperature, catalyst loading) during synthetic optimization .

- Biological Assay Guidance : Employ MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies, referencing protocols from benzoxazolone-based antifungal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.